1-Propene, 3-(1-methoxyethoxy)-

Description

BenchChem offers high-quality 1-Propene, 3-(1-methoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 3-(1-methoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

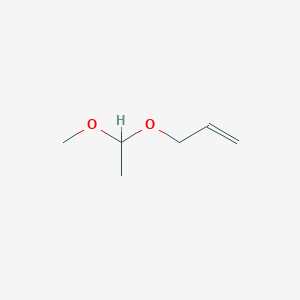

Structure

2D Structure

Properties

IUPAC Name |

3-(1-methoxyethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYPCZZQEAJUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511083 | |

| Record name | 3-(1-Methoxyethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-41-1 | |

| Record name | 3-(1-Methoxyethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propene, 3-(1-methoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 1-Propene, 3-(1-methoxyethoxy)-. This document details a reliable synthetic protocol, summarizes key physical and chemical properties, and outlines expected characterization data. Due to the limited availability of direct experimental spectra for the target compound, this guide also includes comparative data from closely related analogs to aid in characterization.

Introduction

1-Propene, 3-(1-methoxyethoxy)- is a functionalized alkene possessing both an ether and an acetal group. Its chemical structure, combining a reactive allyl moiety with a protected hydroxyl group, makes it a valuable intermediate in organic synthesis. The acetal group can serve as a protecting group for the alcohol functionality, which can be deprotected under acidic conditions. The terminal double bond allows for a variety of chemical transformations, including polymerization, oxidation, and addition reactions. This combination of functionalities makes 1-Propene, 3-(1-methoxyethoxy)- a versatile building block in the synthesis of more complex molecules, potentially finding applications in drug discovery and materials science.

Chemical Identity: [1]

-

IUPAC Name: 1-Propene, 3-(1-methoxyethoxy)-

-

CAS Number: 60812-41-1

-

Molecular Formula: C₆H₁₂O₂

-

Molecular Weight: 116.16 g/mol [1]

Synthesis

The synthesis of 1-Propene, 3-(1-methoxyethoxy)- can be achieved through the acid-catalyzed addition of allyl alcohol to methyl vinyl ether. This reaction is analogous to the well-established method for the preparation of similar acetals.[2][3]

Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 3-[1-(Ethoxy)ethoxy]-1-propene.

Materials:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Physical State |

| Allyl Alcohol | C₃H₆O | 58.08 | 1.0 | Liquid |

| Methyl Vinyl Ether | C₃H₆O | 58.08 | 1.5 | Gas/Liquid |

| dl-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | catalytic | Solid |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | as needed | Aqueous Solution |

| Brine | NaCl (aq) | - | as needed | Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | as needed | Solid |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine allyl alcohol and methyl vinyl ether at a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add a catalytic amount of dl-camphorsulfonic acid to the stirred mixture.

-

Maintain the reaction at a low temperature and monitor its progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by distillation under reduced pressure.

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propene, 3-(1-methoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propene, 3-(1-methoxyethoxy)-, with the CAS number 60812-41-1, is an organic compound of interest in various chemical synthesis applications. Its bifunctional nature, possessing both an alkene and an acetal group, makes it a versatile building block. This guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers and professionals in drug development and chemical sciences. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related structural analogs to provide a comparative context.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-Propene, 3-(1-methoxyethoxy)- |

| CAS Number | 60812-41-1 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [1] |

| Chemical Structure | CH₂=CHCH₂OCH(OCH₃)CH₃ |

Physicochemical Properties

The known physicochemical properties of 1-Propene, 3-(1-methoxyethoxy)- are summarized in the table below. The data is supplemented with properties of two structural analogs, Allyl Methyl Ether and 3-(2-methoxyethoxy)-1-propene, for comparative analysis.

| Property | 1-Propene, 3-(1-methoxyethoxy)- | Allyl Methyl Ether (Analog 1) | 3-(2-methoxyethoxy)-1-propene (Analog 2) |

| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid[2] |

| Boiling Point | 129.5–138 °C[1] | 42-43 °C[1] | 137-138 °C[2] |

| Melting Point | Data not available | -115.8 °C (estimate)[3] | -35 °C[2] |

| Density | 0.887–0.996 g/cm³ at 20 °C[1] | 0.768 g/mL at 25 °C[3] | 0.996 g/cm³[2] |

| Water Solubility | Data not available | Insoluble[1][3] | Soluble in many organic solvents[2] |

| Solubility in Organic Solvents | Miscible with organic solvents[1] | Data not available | Soluble in many organic solvents[2] |

| Vapor Pressure | Data not available | 354 mmHg at 25°C | Data not available |

Spectral Data (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (CH₂=CH-), the allylic protons (-CH₂-O-), the methine proton of the acetal group (-O-CH(O)-), the methoxy protons (-OCH₃), and the methyl protons of the ethoxy group (-CH-CH₃).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two sp² carbons of the vinyl group, the allylic carbon, the acetal carbon, the methoxy carbon, and the methyl carbon of the ethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for C=C stretching of the alkene, C-H stretching of the vinyl and alkyl groups, and strong C-O stretching vibrations associated with the ether and acetal functionalities.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 116. Fragmentation patterns would likely involve cleavage of the ether and acetal bonds.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-Propene, 3-(1-methoxyethoxy)- have not been published. However, standard methodologies for liquid organic compounds can be applied.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a controlled manner in a heating bath (e.g., silicone oil).

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the liquid enters the capillary tube upon cooling.

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

The solubility of the compound in various solvents can be assessed qualitatively.

-

Approximately 0.1 mL of the liquid is added to 3 mL of the solvent in a test tube.

-

The mixture is agitated thoroughly.

-

The mixture is observed for homogeneity. If a single phase is formed, the compound is considered soluble. If two distinct layers remain, it is insoluble. If droplets are suspended, it is partially soluble.

-

This procedure is repeated for a range of solvents, including water, ethanol, diethyl ether, and other relevant organic solvents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.

Caption: Physicochemical Characterization Workflow.

References

An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Propene, 3-(1-methoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-Propene, 3-(1-methoxyethoxy)- . The information herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and structurally related molecules. This guide includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a visual representation of the expected spin-spin coupling network.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 1-Propene, 3-(1-methoxyethoxy)-. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4][5][6][7][8]

Structure:

Table 1: Predicted ¹H NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~5.90 | dddd | 1H | -CH=CH₂ | J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_vicinal ≈ 6 Hz, J_allylic ≈ 1.5 Hz |

| ~5.25 | ddt | 1H | -CH=CH₂ (trans) | J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.5 Hz |

| ~5.18 | ddt | 1H | -CH=CH₂ (cis) | J_cis ≈ 10 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1 Hz |

| ~4.70 | q | 1H | -O-CH(CH₃)-O- | J ≈ 5 Hz |

| ~4.05 | dt | 2H | -O-CH₂-CH= | J_vicinal ≈ 6 Hz, J_allylic ≈ 1.5 Hz |

| ~3.40 | s | 3H | -O-CH₃ | - |

| ~1.30 | d | 3H | -O-CH(CH₃)-O- | J ≈ 5 Hz |

Table 2: Predicted ¹³C NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~134.5 | CH | -CH=CH₂ |

| ~117.0 | CH₂ | -CH=CH₂ |

| ~99.0 | CH | -O-CH(CH₃)-O- |

| ~68.0 | CH₂ | -O-CH₂-CH= |

| ~55.0 | CH₃ | -O-CH₃ |

| ~20.0 | CH₃ | -O-CH(CH₃)-O- |

Interpretation of NMR Data

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the vinylic, acetal, and aliphatic protons. The complex splitting pattern of the proton at ~5.90 ppm is indicative of its coupling to the geminal, cis, and trans vinylic protons, as well as the allylic protons.[9][10] The chemical shifts of protons adjacent to oxygen atoms are expected to be in the downfield region (3.4-4.5 ppm) due to the deshielding effect of the electronegative oxygen atom.[2][3]

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The signals for the sp² hybridized carbons of the alkene group are predicted to appear in the downfield region (~117-135 ppm).[4][5] The carbon of the acetal group is expected around 99.0 ppm, and the carbons directly bonded to oxygen will also be shifted downfield.[2][3]

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality NMR spectra for compounds similar to 1-Propene, 3-(1-methoxyethoxy)-.[11][12]

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for a wide range of organic molecules and its residual proton signal is well-defined.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 300 or 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR or the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks.

Visualization of NMR Data Interpretation

The following diagram illustrates the key ¹H-¹H spin-spin coupling relationships predicted for 1-Propene, 3-(1-methoxyethoxy)-.

Caption: Predicted ¹H-¹H NMR spin-spin coupling network for 1-Propene, 3-(1-methoxyethoxy)-.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. rsc.org [rsc.org]

The Advent of the Methoxymethyl (MOM) Ether: A Technical Review of Its Discovery and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) ether has become an indispensable tool in the synthetic organic chemist's arsenal for the protection of hydroxyl groups. Its stability to a wide range of reaction conditions, coupled with the relative ease of its introduction and removal, has rendered it a workhorse in the multistep synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth literature review of the discovery and development of MOM ethers as a protecting group, detailing the key experimental protocols for their formation and cleavage, and presenting relevant quantitative and spectroscopic data.

The Genesis of a Protecting Group: An Obscure Beginning

The precise "discovery" of the methoxymethyl ether as a dedicated protecting group is not attributable to a single seminal publication but rather represents a gradual integration into the practice of organic synthesis. The key reagent for its introduction, chloromethyl methyl ether (MOMCl), was first reported in the chemical literature as early as 1929 by Marvel and Porter, who detailed its synthesis from formaldehyde, methanol, and hydrogen chloride. This early work, however, focused on the preparation of the reagent itself and did not explore its utility in protecting functional groups.

It was in the broader context of the burgeoning field of protecting group chemistry in the mid-20th century that the utility of the MOM group was likely first recognized and informally adopted. The need to temporarily mask the reactivity of hydroxyl groups during complex synthetic endeavors spurred the development of various strategies, and the acetal nature of the MOM ether offered a desirable stability profile. While a definitive "first use" paper remains elusive, the MOM group began to appear in the synthetic literature as a reliable method for alcohol protection, gaining prominence as chemists tackled increasingly ambitious molecular targets.

Synthesis of MOM Ethers: Protecting the Hydroxyl Group

The formation of a methoxymethyl ether involves the conversion of a hydroxyl group into an acetal. Several methods have been developed for this transformation, with the choice of method often depending on the substrate's sensitivity and the desired scale of the reaction.

Classical Method: Chloromethyl Methyl Ether (MOMCl) with a Hindered Base

The most traditional and widely used method for the introduction of the MOM group involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic, sterically hindered base.[1][2] Diisopropylethylamine (DIPEA) is a common choice for this purpose.[1]

Experimental Protocol: Protection of a Primary Alcohol using MOMCl and DIPEA [1]

An oven-dried 3-neck 500 mL round-bottom flask equipped with a stir bar was charged with the primary alcohol (1.0 eq.), diisopropylethylamine (DIPEA) (4.0 eq.), and dichloromethane (DCM) as the solvent under an inert atmosphere (e.g., Argon).[1] The resulting suspension was cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOMCl) (3.0 eq.) was added dropwise over a period of 10 minutes.[1] Sodium iodide (NaI) (0.5 eq.) can be added as a catalyst.[1] The reaction mixture was then allowed to warm to room temperature and stirred for 16 hours.[1] Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

Safer Alternatives to MOMCl

Due to the carcinogenic nature of chloromethyl methyl ether, significant effort has been directed towards developing safer alternative methods for the introduction of the MOM group.[3]

One common alternative involves the use of dimethoxymethane (also known as methylal) in the presence of a catalytic amount of a protic or Lewis acid.[4] This method avoids the use of the hazardous MOMCl.

Experimental Protocol: Protection of an Alcohol using Dimethoxymethane and an Acid Catalyst [4]

To a solution of the alcohol in an inert solvent such as dichloromethane, dimethoxymethane is added in excess. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅), is then added.[4] The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup typically involves neutralization of the acid and extraction of the product.

Deprotection of MOM Ethers: Regenerating the Hydroxyl Group

The cleavage of MOM ethers is most commonly achieved under acidic conditions, taking advantage of the lability of the acetal functional group.[1][2] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Acidic Hydrolysis

Treatment with a strong protic acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), in a protic solvent like methanol or a mixture of tetrahydrofuran and water, is a standard method for MOM deprotection.[4]

Experimental Protocol: Acidic Deprotection of a MOM Ether [4]

The MOM-protected compound is dissolved in a suitable solvent, such as methanol or a mixture of THF and water. A catalytic amount of a strong acid, such as concentrated HCl, is added.[4] The reaction mixture is then stirred, often with gentle heating, until the deprotection is complete. The reaction is then neutralized, and the deprotected alcohol is isolated through extraction.

Lewis Acid-Mediated Cleavage

For substrates that are sensitive to strong protic acids, Lewis acids can provide a milder alternative for MOM group removal. A variety of Lewis acids, including zirconium(IV) chloride (ZrCl₄), have been shown to be effective.[5]

Experimental Protocol: Deprotection of a MOM Ether using Zirconium(IV) Chloride [5]

The MOM-protected alcohol is dissolved in isopropanol, and zirconium(IV) chloride (50 mol%) is added. The mixture is heated to reflux until the reaction is complete.[5] The workup involves quenching the reaction, followed by extraction and purification of the resulting alcohol.[5]

Quantitative Data

The efficiency of MOM ether formation and cleavage is highly dependent on the substrate and the specific reaction conditions employed. The following tables summarize representative yields for the protection and deprotection of various alcohols.

Table 1: Representative Yields for the Protection of Alcohols as MOM Ethers

| Alcohol Substrate | Protection Method | Reagents | Solvent | Yield (%) | Reference |

| Primary Alcohol | MOMCl/Base | MOMCl, DIPEA, NaI | DCM | >95 | [1] |

| Phenol | Methoxymethyl Acetate/Lewis Acid | CH₃COOCH₂OCH₃, ZnCl₂·OEt₂ | DCM | 81 | [6] |

| 4-Nitrobenzyl alcohol | Methoxymethyl Acetate/Lewis Acid | CH₃COOCH₂OCH₃, ZnCl₂·OEt₂ | DCM | 76 | [6] |

| 3,4-Dichlorophenol | Methoxymethyl Acetate/Lewis Acid | CH₃COOCH₂OCH₃, ZnCl₂·OEt₂ | DCM | 66 | [6] |

| 4-Carbomethoxyphenol | Methoxymethyl Acetate/Lewis Acid | CH₃COOCH₂OCH₃, ZnCl₂·OEt₂ | DCM | 68 | [6] |

Table 2: Representative Yields for the Deprotection of MOM Ethers

| MOM-Protected Substrate | Deprotection Method | Reagents | Solvent | Yield (%) | Reference |

| Primary MOM Ether | Acidic Hydrolysis | conc. HCl | Methanol | High | [4] |

| Various MOM Ethers | Lewis Acid | ZrCl₄ (50 mol%) | Isopropanol | High | [5] |

| Phenolic MOM Ethers | Heterogeneous Acid Catalyst | Silica-supported NaHSO₄ | Acetonitrile | >90 | [7] |

Spectroscopic Data

The presence of a MOM group in a molecule can be readily identified by characteristic signals in its NMR and IR spectra.

Table 3: Characteristic Spectroscopic Data for MOM Ethers

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | A singlet at approximately 3.3-3.5 ppm (3H, -OCH₃) and a singlet at approximately 4.6-4.8 ppm (2H, -O-CH₂-O-). |

| ¹³C NMR | A signal at approximately 55-58 ppm (-OCH₃) and a signal at approximately 94-98 ppm (-O-CH₂-O-). |

| IR Spectroscopy | Strong C-O stretching bands in the region of 1150-1050 cm⁻¹. |

Table 4: ¹H and ¹³C NMR Data for MOM-Protected Cyclohexanol

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -OCH₃ | ~3.35 (s, 3H) | ~55.5 |

| -O-CH₂-O- | ~4.70 (s, 2H) | ~95.0 |

| Cyclohexyl-H1 | ~3.50 (m, 1H) | ~78.0 |

| Cyclohexyl-CH₂ | ~1.2-1.9 (m, 10H) | ~24.0, 25.5, 32.0 |

Note: Specific chemical shifts can vary depending on the solvent and the structure of the rest of the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the protection and deprotection of alcohols using the MOM group.

Caption: Reaction mechanism for the protection of an alcohol as a MOM ether using MOMCl and a base.

Caption: Reaction mechanism for the acidic deprotection of a MOM ether.

Caption: General experimental workflow for the protection and deprotection of an alcohol with a MOM group.

Conclusion

The methoxymethyl ether has evolved from a simple chemical entity to a cornerstone of modern organic synthesis. Its discovery was not a singular event but a gradual recognition of its value as a robust and versatile protecting group for alcohols. The development of various methods for its installation and removal, including safer alternatives to the hazardous chloromethyl methyl ether, has further solidified its importance. The detailed experimental protocols and a wealth of quantitative data now available provide chemists with the tools to effectively utilize the MOM group in the synthesis of ever more complex and vital molecules. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this essential protecting group in their synthetic endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

- 7. MOM Ethers [organic-chemistry.org]

An In-depth Technical Guide to Methoxymethyl (MOM) Ether Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Methoxymethyl (MOM) ethers are one of the most frequently utilized protecting groups for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Their ease of installation, general stability to a wide range of reaction conditions, and reliable cleavage under specific acidic conditions make them an invaluable tool in modern organic chemistry. This guide provides a comprehensive overview of the chemistry of MOM protecting groups, including their formation, stability, and cleavage, supplemented with detailed experimental protocols and mechanistic insights.

Introduction to the Methoxymethyl (MOM) Protecting Group

The methoxymethyl group (CH₃OCH₂-) is employed to temporarily block the reactivity of hydroxyl groups in alcohols, phenols, and sometimes even carboxylic acids and amines.[1][2] By converting the reactive -OH group into a less reactive acetal, other chemical transformations can be selectively performed on different parts of the molecule.[1][3] The MOM group is particularly favored due to its stability under various non-acidic conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[2][3][4]

Key Advantages of the MOM Group:

-

Ease of Introduction: Straightforward formation under mild conditions.

-

Stability: Inert to a broad spectrum of reagents and pH ranges.[2]

-

Predictable Cleavage: Reliably removed under acidic conditions.[1][3]

Protection of Alcohols as Methoxymethyl Ethers

The formation of a MOM ether involves the reaction of an alcohol with a suitable methoxymethylating agent. Several methods are commonly employed, with the choice of reagent and conditions often dictated by the substrate's sensitivity and the desired scale of the reaction.

Common Methods for MOM Protection:

-

Using Chloromethyl Methyl Ether (MOMCl): This is a classic and highly effective method. The alcohol is typically treated with MOMCl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM).[1][2][5] Alternatively, a strong base like sodium hydride (NaH) can be used to first generate the alkoxide, which then reacts with MOMCl.[1][2] It is crucial to note that MOMCl is a known carcinogen and should be handled with appropriate safety precautions.[5]

-

Using Dimethoxymethane (Methylal): As a safer alternative to MOMCl, dimethoxymethane can be used in the presence of an acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH), to form the MOM ether through an acetal exchange reaction.[1][2]

-

Using Methoxymethyl Acetate: This reagent can also be used for the protection of alcohols and phenols in the presence of a Lewis acid catalyst like zinc chloride.[6]

Reaction Mechanism:

The protection of an alcohol with MOMCl and a hindered base like DIPEA generally proceeds through a nucleophilic substitution reaction. The alcohol attacks the electrophilic carbon of MOMCl, and the base then facilitates the deprotonation of the resulting oxonium ion.

Caption: General mechanism for the protection of an alcohol using MOMCl and DIPEA.

Experimental Protocol for MOM Protection

Protection of a Primary Alcohol using MOMCl and DIPEA: [1]

-

Setup: An oven-dried, three-neck, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq.), N,N-diisopropylethylamine (DIPEA, 4.0 eq.), and dichloromethane (DCM) under an argon atmosphere.

-

Reaction Initiation: The resulting suspension is cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOMCl, 3.0 eq.) is added dropwise over a period of 10 minutes.

-

Reaction Progression: Sodium iodide (NaI, 0.5 eq.) is added to the reaction solution. The mixture is then allowed to warm to 25 °C and stirred for 16 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Stability of Methoxymethyl Ethers

A key advantage of the MOM protecting group is its stability across a wide range of chemical conditions, making it compatible with many synthetic transformations.

| Reagent/Condition | Stability of MOM Ether |

| Aqueous Conditions | Stable between pH 4 and pH 12.[2] |

| Bases | Stable to strong bases such as LDA, t-BuOK, and organometallic reagents (RLi, RMgX).[7] |

| Nucleophiles | Generally stable to a variety of nucleophiles.[2][7] |

| Reducing Agents | Stable to common reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation (H₂/Pd).[7] |

| Oxidizing Agents | Stable to many oxidizing agents, including those based on chromium and manganese.[7] |

| Acids | Labile to strong Brønsted and Lewis acids.[2][5] |

Deprotection of Methoxymethyl Ethers

The removal of the MOM group is typically achieved under acidic conditions, which catalyze the hydrolysis of the acetal back to the parent alcohol.

Common Deprotection Methods:

-

Aqueous Acid: Treatment with mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol is a standard and effective method.[1][2] Trifluoroacetic acid (TFA) in dichloromethane is another common acidic condition.[1]

-

Lewis Acids: A variety of Lewis acids can also be employed for MOM deprotection, including zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃).[8][9] The use of Lewis acids can sometimes offer improved selectivity in the presence of other acid-sensitive functional groups.

-

Solid-Supported Acids: To simplify work-up and catalyst removal, solid-supported acids like silica-supported sodium hydrogen sulfate or p-toluenesulfonic acid (pTSA) can be used.[7][10]

-

Mild, Non-Acidic Conditions: For substrates with acid-labile functionalities, milder deprotection methods have been developed. For instance, a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can cleave MOM ethers under nearly neutral conditions.[11][12]

Reaction Mechanism:

The acidic hydrolysis of a MOM ether begins with the protonation of one of the ether oxygens, which activates the acetal for cleavage. The departure of methanol or formaldehyde leads to an oxonium ion, which is then attacked by water to regenerate the alcohol.

Caption: General mechanism for the acid-catalyzed deprotection of a MOM ether.

Experimental Protocol for MOM Deprotection

Deprotection using a Solid Acid Catalyst (p-Toluenesulfonic Acid): [10]

-

Setup: A mixture of the MOM-protected compound and p-toluenesulfonic acid (pTSA) is placed in a mortar.

-

Reaction: The mixture is triturated for 5 minutes and then left to stand at room temperature for 30 minutes.

-

Work-up: Cold water (4 °C) is added to the mixture. The pTSA, methanol, and formaldehyde byproducts dissolve in the water, leaving the deprotected alcohol as a precipitate.

-

Isolation: The solid product is collected by filtration and washed with cold water. If the product is not a solid, it can be extracted with an appropriate organic solvent.

Deprotection using Bismuth Triflate in an Aqueous Medium: [8]

-

Setup: To a stirred solution of the MOM ether in a 1:1 mixture of tetrahydrofuran (THF) and water, a catalytic amount of bismuth triflate (Bi(OTf)₃, 1-2 mol %) is added at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure alcohol.

Chemoselectivity in MOM Protection and Deprotection

The MOM group can be selectively introduced and removed in the presence of other protecting groups, which is a critical aspect of complex molecule synthesis. For instance, it is possible to selectively deprotect a MOM ether in the presence of a p-methoxybenzyl (PMB) ether using carefully controlled acidic conditions.[1] Conversely, MOM ethers are stable under conditions used to cleave many silyl ethers (e.g., with fluoride ions), and they are also stable to the conditions used for the hydrogenolysis of benzyl ethers. This orthogonality allows for the strategic protection and deprotection of multiple hydroxyl groups within the same molecule. For example, the deprotection of MOM ethers can be achieved with high selectivity in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[8]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. adichemistry.com [adichemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

- 7. MOM Ethers [organic-chemistry.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of 1-Propene, 3-(1-methoxyethoxy)-

Disclaimer: Detailed experimental data and specific protocols for 1-Propene, 3-(1-methoxyethoxy)- (CAS: 60812-41-1) are not extensively available in peer-reviewed literature. This guide provides a technical overview of its expected reactivity based on the known chemistry of its functional groups—an allyl group and a mixed acetal. The experimental protocols and quantitative data presented herein are representative examples derived from standard organic chemistry principles and should be considered illustrative.

Introduction

1-Propene, 3-(1-methoxyethoxy)- is a bifunctional organic molecule featuring a terminal alkene (propene) and a methoxyethoxy acetal. This structure makes it a versatile intermediate in organic synthesis, primarily serving as a protecting group for allyl alcohol that can be readily cleaved under acidic conditions. Its reactivity is characterized by the distinct chemistries of these two functional groups. The propene moiety allows for a range of addition reactions, while the acetal linkage is stable to basic and nucleophilic conditions but labile in the presence of acid.

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-Propene, 3-(1-methoxyethoxy)- |

| CAS Number | 60812-41-1 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| SMILES | CC(OC)OCC=C |

Core Reactivity

The reactivity of 1-Propene, 3-(1-methoxyethoxy)- can be logically divided into two categories: reactions involving the carbon-carbon double bond and cleavage of the acetal group.

Reactions of the Propene Group

The terminal alkene is susceptible to a variety of electrophilic addition reactions. These transformations leave the acetal group intact, provided the reaction conditions are not acidic.

Reactivity of the Methoxyethoxy Acetal Group

The 1-methoxyethoxy group serves as an acid-labile protecting group for the allylic alcohol. It is stable under neutral and basic conditions, allowing for selective manipulation of other parts of a molecule. Exposure to aqueous acid efficiently cleaves the acetal, regenerating allyl alcohol.

Experimental Protocols and Data

The following sections provide detailed, representative methodologies for the synthesis and key reactions of 1-Propene, 3-(1-methoxyethoxy)-.

Synthesis via Acid-Catalyzed Addition

A common method for the preparation of such acetals is the acid-catalyzed addition of an alcohol to a vinyl ether. In this representative protocol, allyl alcohol is added to methyl vinyl ether.

Experimental Protocol:

-

To a stirred solution of allyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

-

Slowly add methyl vinyl ether (1.2 eq) to the solution over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data:

| Parameter | Value |

|---|---|

| Allyl Alcohol | 5.81 g (100 mmol) |

| Methyl Vinyl Ether | 6.97 g (120 mmol) |

| PPTS | 0.50 g (2 mmol) |

| Reaction Time | 4 hours |

| Isolated Yield | 10.2 g (88%) |

| Appearance | Colorless Oil |

Dihydroxylation of the Propene Group

This protocol illustrates the dihydroxylation of the double bond using potassium osmate, a standard method that is compatible with the acetal protecting group.

Experimental Protocol:

-

In a flask, dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

-

Add N-methylmorpholine N-oxide (NMO, 1.3 eq) and a catalytic amount of potassium osmate dihydrate (K₂OsO₄·2H₂O, 0.002 eq).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Add solid sodium sulfite and stir for an additional 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting diol by flash chromatography.

Representative Quantitative Data:

| Parameter | Value |

|---|---|

| Starting Acetal | 11.6 g (100 mmol) |

| NMO | 15.2 g (130 mmol) |

| K₂OsO₄·2H₂O | 74 mg (0.2 mmol) |

| Reaction Time | 12 hours |

| Isolated Yield | 13.5 g (90%) |

| Product Name | 3-(1-methoxyethoxy)propane-1,2-diol |

Acid-Catalyzed Deprotection (Cleavage)

This protocol describes the removal of the 1-methoxyethoxy protecting group to regenerate the parent allyl alcohol.

Experimental Protocol:

-

Dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (0.3 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

-

Stir the solution at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify by distillation to obtain pure allyl alcohol.

Representative Quantitative Data:

| Parameter | Value |

|---|---|

| Starting Acetal | 11.6 g (100 mmol) |

| TsOH·H₂O | 1.9 g (10 mmol) |

| Reaction Time | 2 hours |

| Isolated Yield | 5.2 g (90%) |

| Product Name | Allyl Alcohol |

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the representative chemical transformations described above.

Caption: Representative workflow for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

Caption: Reaction pathway for the dihydroxylation of the propene group.

Caption: Logical pathway for the acid-catalyzed deprotection of the acetal.

Spectroscopic Analysis of 1-Propene, 3-(1-methoxyethoxy)-: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Propene, 3-(1-methoxyethoxy)-. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of organic spectroscopy and data from analogous structures to forecast its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) signatures. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers, scientists, and professionals in drug development. This guide aims to serve as a foundational resource for the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of 1-Propene, 3-(1-methoxyethoxy)- contains several key functional groups that dictate its spectroscopic behavior: a terminal alkene, an ether linkage, and an acetal group. These features will give rise to characteristic signals in each spectroscopic technique.

Caption: Molecular Structure of 1-Propene, 3-(1-methoxyethoxy)-.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-Propene, 3-(1-methoxyethoxy)- is predicted to show a molecular ion peak (M+) at m/z 116, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage at the ether and acetal linkages, which are susceptible to bond breaking.

Table 1: Predicted Mass Spectrometry Data for 1-Propene, 3-(1-methoxyethoxy)-

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₉O₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 75 | [C₃H₇O₂]⁺ | Alpha-cleavage at the acetal, loss of an allyl radical (•CH₂CH=CH₂). |

| 59 | [C₂H₇O]⁺ | Cleavage of the C-O bond, forming [CH(OCH₃)CH₃]⁺. |

| 45 | [CH₃OCH₂]⁺ | Rearrangement and cleavage. |

| 41 | [C₃H₅]⁺ | Allyl cation, from cleavage of the ether bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the unique proton and carbon environments in the molecule. Deshielding effects from the electronegative oxygen atoms and the π-system of the double bond will significantly influence the chemical shifts.

Table 2: Predicted ¹H NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| =CH₂ | 5.20 - 5.30 | dd | 2H |

| -CH= | 5.85 - 6.00 | m | 1H |

| -O-CH₂-CH= | 4.00 - 4.10 | d | 2H |

| -O-CH(O)-CH₃ | 4.65 - 4.75 | q | 1H |

| -O-CH₃ | 3.30 - 3.40 | s | 3H |

| -CH(O)-CH₃ | 1.25 - 1.35 | d | 3H |

Table 3: Predicted ¹³C NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| =CH₂ | 117 - 119 |

| -CH= | 134 - 136 |

| -O-CH₂-CH= | 68 - 70 |

| -O-CH(O)-CH₃ | 99 - 101 |

| -O-CH₃ | 54 - 56 |

| -CH(O)-CH₃ | 19 - 21 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the alkene and ether functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for 1-Propene, 3-(1-methoxyethoxy)-

| Wave Number (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3080 - 3095 | =C-H Stretch | Medium |

| 2950 - 3000 | C-H Stretch (sp³) | Strong |

| 1640 - 1650 | C=C Stretch (alkene) | Medium |

| 1050 - 1150 | C-O-C Stretch (ether/acetal) | Strong, Broad |

| 910 - 990 | =C-H Bend (out-of-plane) | Strong |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as 1-Propene, 3-(1-methoxyethoxy)-.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Dilute the neat liquid sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

The ion source temperature should be set to approximately 200-250 °C.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

If using GC-MS, a non-polar capillary column (e.g., DB-5) is suitable. Use a temperature program that ensures the elution of the compound, for instance, starting at 50 °C and ramping to 250 °C at 10 °C/min.

-

Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare these with predicted fragmentation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) in the same volume of solvent is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 300-500 MHz spectrometer):

-

Insert the sample into the NMR probe and ensure it is spinning (typically 20 Hz) for better field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize resolution. This involves adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup (FTIR Spectrometer):

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the positions, shapes, and intensities of these bands to the functional groups present in the molecule using correlation tables. Pay close attention to the C=C, =C-H, C-O, and sp³ C-H stretching and bending regions.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: General workflow for spectroscopic identification.

Theoretical Stability of Methoxymethyl (MOM)-Protected Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The methoxymethyl (MOM) ether stands out as a widely employed protecting group for alcohols due to its relative stability across a range of chemical conditions and its facile removal under specific acidic environments. A thorough understanding of the theoretical underpinnings of its stability and the practical aspects of its application is crucial for its effective implementation in synthetic strategies. This technical guide provides a comprehensive overview of the stability of MOM-protected alcohols, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts of MOM Ether Stability

The stability of the MOM protecting group is intrinsically linked to its acetal nature. It is generally stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] However, its lability in the presence of acids is the cornerstone of its utility, allowing for selective deprotection.

The acid-catalyzed cleavage of a MOM ether proceeds via protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile, typically water, to yield the deprotected alcohol, formaldehyde, and methanol.[2][3] The rate of this cleavage is highly dependent on the reaction conditions, including the strength of the acid, the solvent, and the temperature.

Quantitative Data on the Stability and Cleavage of MOM Ethers

The stability of MOM ethers is not absolute and can be quantified by its reactivity towards various reagents and conditions. The following tables summarize the stability profile and provide a comparison of different deprotection methods.

Table 1: Stability of MOM Ethers to Various Reagents and pH Conditions

| Reagent/Condition | Stability | Reference |

| pH | ||

| pH < 1 (100°C) | Labile | [4] |

| pH = 1 (Room Temp.) | Labile | [4] |

| pH = 4 (Room Temp.) | Stable | [1][4] |

| pH = 9 (Room Temp.) | Stable | [4] |

| pH = 12 (Room Temp.) | Stable | [1][4] |

| pH > 12 (100°C) | Stable | [4] |

| Bases | ||

| LDA, t-BuOK, NEt₃, Pyridine | Stable | [4] |

| Nucleophiles | ||

| RLi, RMgX, R₂CuLi, Enolates | Stable | [4] |

| NH₃, RNH₂, NaOCH₃ | Stable | [4] |

| Reductants | ||

| H₂/Ni, H₂/Rh, Na/NH₃ | Stable | [4] |

| LiAlH₄, NaBH₄ | Stable | [4] |

| Zn/HCl | Labile | [1] |

| Oxidants | ||

| KMnO₄, OsO₄, CrO₃/Pyridine | Stable | [4] |

| RCOOOH, I₂, Br₂, Cl₂ | Stable | [4] |

| MnO₂/CH₂Cl₂ | Stable | [4] |

| Electrophiles | ||

| RCOCl, RCHO, CH₃I | Stable | [4] |

Table 2: Comparative Analysis of MOM Deprotection Methods

| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Substrate Scope | Reference |

| HCl (conc.) | Methanol | Reflux | 15 min | High | General | [1] |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | Varies | Good | General | [2] |

| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Reflux | Varies | Good | Acid-sensitive substrates | [2] |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | Room Temp. | 10-30 min | 85-95 | General | |

| Zirconium(IV) Chloride (ZrCl₄) | Isopropanol | Reflux | 1-2 h | 80-95 | General | [5] |

| Zinc Bromide (ZnBr₂)/n-PrSH | Dichloromethane | 0°C to Room Temp. | < 10 min | 90-98 | General, including tertiary alcohols | [6] |

| TMSOTf/2,2'-Bipyridyl | Acetonitrile | Room Temp. | 15 min - 4 h | 91-95 | Aromatic MOM ethers | [7] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOMCl and DIPEA

Materials:

-

Primary alcohol

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methoxymethyl chloride (MOMCl)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add MOMCl (1.5-2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a MOM-Protected Alcohol using Hydrochloric Acid

Materials:

-

MOM-protected alcohol

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve the MOM-protected alcohol in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by flash column chromatography if necessary.

Visualizing Mechanisms and Workflows

Acid-Catalyzed Deprotection of a MOM Ether

Caption: Mechanism of acid-catalyzed MOM deprotection.

Experimental Workflow for MOM Protection and Deprotection

Caption: A typical synthetic sequence involving MOM protection.

Factors Influencing the Stability of MOM Ethers

Caption: Key factors governing the stability of MOM ethers.

Conclusion

The methoxymethyl protecting group is a versatile tool in organic synthesis, offering a balance of stability and controlled lability. Its resilience to a wide array of reagents, coupled with its predictable cleavage under acidic conditions, makes it an invaluable asset for the protection of hydroxyl functionalities. A comprehensive theoretical and practical understanding of the factors governing its stability, as detailed in this guide, is essential for researchers in the field of drug development and complex molecule synthesis to devise and execute robust and efficient synthetic routes. The provided data, protocols, and diagrams serve as a foundational resource for the strategic application of the MOM protecting group.

References

- 1. adichemistry.com [adichemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. MOM Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-, a protected form of allyl alcohol. The methoxyethoxy group serves as a stable protecting group for the hydroxyl functionality of allyl alcohol, which is particularly useful in multi-step organic syntheses where the double bond of the allyl group needs to be preserved while other parts of the molecule undergo reaction. This protocol is adapted from a similar procedure for the synthesis of 3-[1-(Ethoxy)ethoxy]-1-propene and is expected to provide a high yield of the desired product.[1]

Reaction Scheme:

The synthesis involves the acid-catalyzed addition of allyl alcohol to methyl vinyl ether.

Reactants:

-

Allyl Alcohol (CH₂=CHCH₂OH)

-

Methyl Vinyl Ether (CH₂=CHOCH₃)

Catalyst:

-

dl-Camphorsulfonic acid

Product:

-

1-Propene, 3-(1-methoxyethoxy)- (CH₂=CHCH₂O(CH(OCH₃)CH₃))

Experimental Protocol:

Materials:

-

Allyl alcohol (MW: 58.08 g/mol )

-

Methyl vinyl ether (MW: 58.08 g/mol )

-

dl-Camphorsulfonic acid (MW: 232.30 g/mol )

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine allyl alcohol and a 1.5 molar equivalent of methyl vinyl ether.

-

Cooling: Cool the reaction mixture to -12°C using a suitable cooling bath.

-

Catalyst Addition: While stirring, add a catalytic amount (e.g., 0.2 mol%) of dl-camphorsulfonic acid to the cooled mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at -12°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 100 mL of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.[1]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

The crude product is often obtained in high purity and may not require further purification.[1] If necessary, the product can be purified by vacuum distillation.

Data Presentation:

Table 1: Summary of Quantitative Data for a Similar Synthesis of 3-[1-(Ethoxy)ethoxy]-1-propene. [1]

| Parameter | Value |

| Reactants | |

| Allyl alcohol | 40 g (0.69 mol) |

| Ethyl vinyl ether | 74.5 g (1.033 mol) |

| Catalyst | |

| dl-Camphorsulfonic acid | 150 mg |

| Reaction Conditions | |

| Temperature | -12°C |

| Time | 3 hours |

| Product | |

| Yield | Essentially quantitative (100 ml) |

| ¹H-NMR Data (CDCl₃) | |

| δ 1.14 (t, 3H) | |

| δ 1.29 (d, 3H) | |

| δ 3.56 (dp, 2H) | |

| δ 4.06 (m, 2H) | |

| δ 4.75 (q, 1H) | |

| δ 5.26 (m, 2H) | |

| δ 5.99 (m, 1H) |

Note: The data presented is for the synthesis of the ethoxy analogue. The yield and spectroscopic data for 1-Propene, 3-(1-methoxyethoxy)- are expected to be comparable.

Visualization:

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

References

Application of 2-Methoxypropene for MOP Protection in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and regioselective synthesis of complex oligosaccharides and glycoconjugates. The methoxypropyl (MOP) group, an acetal protecting group derived from the reaction of a hydroxyl group with 2-methoxypropene, has emerged as a valuable tool for the temporary masking of alcohol functionalities. Its stability under harsh basic conditions, coupled with its facile removal under mild acidic conditions, makes it an attractive option for multi-step synthetic strategies. This document provides detailed application notes and protocols for the use of 2-methoxypropene as a protecting agent for hydroxyl groups in carbohydrates.

The MOP group offers several advantages in carbohydrate synthesis. It is inexpensive and the protection reaction proceeds under mild conditions.[1] Furthermore, MOP-protected carbohydrates are compatible with a range of subsequent chemical transformations, including transition-metal-catalyzed cross-coupling reactions.[1] This versatility makes the MOP group a useful component in the synthetic chemist's toolbox for the construction of complex carbohydrate-based molecules, including C-glycosides, which are important carbohydrate analogues with enhanced stability towards chemical and enzymatic hydrolysis.[1][2]

Applications in Carbohydrate Chemistry

The primary application of 2-methoxypropene in carbohydrate chemistry is the formation of methoxypropyl (MOP) ethers to protect hydroxyl groups. This strategy has been effectively employed in the synthesis of complex carbohydrate structures, most notably in the preparation of C-glycosides from glycals.[1][2]

Key applications include:

-

Orthogonal Protection Schemes: The MOP group's stability to strong bases allows it to be used in concert with other protecting groups that are sensitive to such conditions, enabling selective deprotection and functionalization at different positions of the carbohydrate scaffold.[1]

-

Synthesis of C-Glycosides: MOP-protected glycals are stable under the harsh basic conditions required for the lithiation of the C-1 position, a key step in the synthesis of C-glycosides via cross-coupling reactions.[1][2]

-

General Hydroxyl Group Protection: The MOP group can be used for the general protection of primary and secondary alcohols in various carbohydrate substrates, facilitating a wide range of chemical transformations on other parts of the molecule.

Data Presentation

The following table summarizes quantitative data for the protection of various carbohydrate substrates with 2-methoxypropene to form MOP ethers.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| D-Glucal | 2-Methoxypropene (6 equiv), Pyridinium tosylate (0.1 equiv), CH₂Cl₂ (anhydrous), 0 °C, 3 h | 3,4,6-Tri-O-(methoxypropyl)-D-glucal | 95% | [1][2] |

| D-Galactal | 2-Methoxypropene (5 equiv), Pyridinium tosylate (0.05 equiv), DMF (anhydrous), 0 °C, 3 h | 3,4,6-Tri-O-(methoxypropyl)-D-galactal | 79% | [1][2] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of Hydroxyl Groups with 2-Methoxypropene (MOP Protection)

This protocol describes a general method for the formation of MOP ethers on carbohydrate substrates.

Materials:

-

Carbohydrate substrate

-

2-Methoxypropene (freshly distilled)

-

Pyridinium p-toluenesulfonate (PPTS) or Pyridinium tosylate (Pyr·TsOH)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carbohydrate substrate (1 equivalent) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add 2-methoxypropene (typically 1.5-2 equivalents per hydroxyl group).

-

Add a catalytic amount of PPTS or Pyr·TsOH (typically 0.05-0.1 equivalents).

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the substrate.

-

Upon completion, quench the reaction by adding triethylamine (Et₃N).

-

Dilute the mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the MOP-protected carbohydrate.

Protocol 2: General Procedure for the Deprotection of MOP Ethers

This protocol outlines a mild acidic hydrolysis method for the removal of MOP protecting groups.

Materials:

-

MOP-protected carbohydrate

-

Tetrahydrofuran (THF)

-

Aqueous acetic acid (e.g., 1-20% v/v)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOP-protected carbohydrate in a mixture of THF and aqueous acetic acid (e.g., 1:1 v/v). The concentration of acetic acid can be adjusted based on the substrate's sensitivity.

-

Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is typically complete within a few hours to overnight.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (EtOAc).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the deprotected carbohydrate by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway for MOP Protection and Deprotection

Caption: Reaction mechanism for the acid-catalyzed MOP protection and deprotection of a carbohydrate hydroxyl group.

Experimental Workflow for MOP Protection

Caption: A typical experimental workflow for the MOP protection of a carbohydrate.

Logical Relationship of MOP Group in a Synthetic Strategy

Caption: Logical flow demonstrating the use of the MOP group in an orthogonal protecting group strategy.

References

Application Notes and Protocols for the Protection of Primary Alcohols with 1-Propene, 3-(1-methoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as primary alcohols, prevents undesired side reactions and allows for the targeted modification of other parts of a molecule. This document provides detailed application notes and a plausible experimental protocol for the use of 1-Propene, 3-(1-methoxyethoxy)- as a protecting group for primary alcohols. While not a conventionally documented reagent for this purpose, its structure suggests it functions as an acetal-type protecting group, analogous to the well-established methoxymethyl (MOM) or 2-methoxyethoxymethyl (MEM) ethers. The proposed protocol is based on established chemical principles of acetal formation and cleavage.

Principle and Advantages

The protection of a primary alcohol with 1-Propene, 3-(1-methoxyethoxy)- is predicated on the acid-catalyzed formation of an acetal. The hydroxyl group of the alcohol attacks the activated double bond of the reagent, leading to the formation of a stable ether linkage. This effectively masks the acidic proton and the nucleophilicity of the alcohol.

Potential Advantages:

-

Stability: Acetal protecting groups are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.

-

Mild Deprotection: The acetal linkage can be readily cleaved under mild acidic conditions, regenerating the original alcohol.

-

Orthogonality: The presence of the propene moiety could potentially allow for alternative deprotection strategies, offering orthogonality in complex synthetic routes.

Experimental Protocols

The following protocols are proposed based on the known chemistry of acetal protecting groups. Optimization may be required for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This procedure details the formation of the protected ether from a primary alcohol and 1-Propene, 3-(1-methoxyethoxy)-.

Materials:

-

Primary alcohol

-

1-Propene, 3-(1-methoxyethoxy)-

-

Anhydrous Dichloromethane (DCM)

-

Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 1-Propene, 3-(1-methoxyethoxy)- (1.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

Protocol 2: Deprotection of the Protected Alcohol

This procedure describes the cleavage of the acetal protecting group to regenerate the primary alcohol.

Materials:

-

Protected alcohol

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator